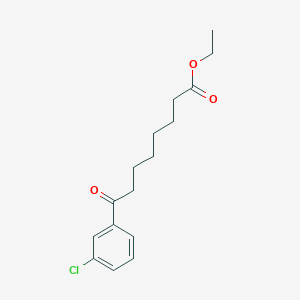

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

Description

Contextualizing 8-Oxooctanoate Derivatives and their Relevance in Organic Synthesis

The 8-oxooctanoate structural backbone is a bifunctional motif that offers significant versatility in organic synthesis. It contains both a ketone and an ester functional group, separated by a flexible alkyl chain. This arrangement allows for selective chemical transformations at either end of the molecule.

Key Synthetic Utility:

Building Blocks: These derivatives serve as valuable intermediates for constructing more complex molecular architectures. The long carbon chain can be incorporated into larger structures, such as polymers or macrocycles.

Functional Group Transformation: The ketone can undergo a wide range of reactions, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in olefination reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.

Precursors to Heterocycles: The dual functionality makes them suitable precursors for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals.

The ethyl ester, specifically, is common in synthesis due to the stability and moderate reactivity of the ester group, which can be readily removed or modified under conditions that may not affect other parts of the molecule.

Significance of Substituted Phenyl Ketoesters in Contemporary Chemical Investigations

The inclusion of a substituted phenyl ring in a ketoester adds another layer of complexity and utility, making these compounds particularly significant in medicinal chemistry and materials science. The phenyl ring acts as a rigid scaffold, and the nature and position of its substituents can profoundly influence the molecule's properties.

Modulation of Biological Activity: In drug discovery, the aromatic ring often interacts with biological targets like enzymes or receptors. Substituents on the ring can alter these interactions, thereby fine-tuning the compound's biological activity. A chlorine atom, as seen in the target molecule, is an electron-withdrawing group that can affect the electronic properties of the phenyl ring and influence binding affinity and metabolic stability.

Synthetic Handles: The substituted phenyl ring can serve as a "handle" for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of other molecular fragments.

The combination of the ketoester functionality with a substituted phenyl group creates a versatile template that chemists can use to systematically explore structure-activity relationships (SAR) in the development of new therapeutic agents and functional materials.

Scope and Defined Research Objectives for Studies Involving Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

While specific, detailed research findings exclusively focused on this compound are not widely available in published literature, its structural features allow for the definition of clear research objectives for its use. The primary role of this compound in a research context is that of a specialized chemical intermediate.

Defined Research Objectives:

Synthesis of Novel Active Pharmaceutical Ingredients (APIs): The principal objective for synthesizing or acquiring this compound is to use it as a starting material or intermediate in a multi-step synthesis. Research programs in drug discovery would utilize it to create a series of new, more complex molecules. The goal would be to investigate the biological activity of these final compounds, targeting areas such as antimicrobial, anti-inflammatory, or other therapeutic fields.

Structure-Activity Relationship (SAR) Studies: A key objective in medicinal chemistry is to understand how molecular structure relates to biological function. This compound would be a valuable tool in an SAR study. By synthesizing analogues with different substituents on the phenyl ring (e.g., bromine, methyl, methoxy) or by changing the position of the chlorine atom (e.g., to the para position), researchers can systematically probe the effect of these changes on a specific biological target.

Development of Specialty Chemicals: Beyond pharmaceuticals, this compound could be a precursor for developing specialty chemicals like polymers or coatings. fluorochem.co.uk The long alkyl chain and aromatic ring could impart desirable physical properties to new materials.

The research involving this compound is therefore driven by its potential to be transformed into novel molecules with specific, targeted functions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFJIXVTZMXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645578 | |

| Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-20-0 | |

| Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 3 Chlorophenyl 8 Oxooctanoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, the primary retrosynthetic disconnections are:

C-O Bond of the Ester: The ethyl ester functional group can be disconnected to reveal its two components: the carboxylic acid and the alcohol. This leads to 8-(3-chlorophenyl)-8-oxooctanoic acid and ethanol (B145695) . This transformation corresponds to a standard esterification reaction in the forward synthesis.

Aryl C-C Bond: The bond between the carbonyl carbon and the 3-chlorophenyl ring is a key disconnection. This suggests a carbon-carbon bond-forming reaction, most commonly a Friedel-Crafts acylation . This step breaks the molecule down into a derivative of suberic acid (an eight-carbon dicarboxylic acid) and a substituted benzene (B151609) ring. The acylating agent could be suberoyl chloride or suberic anhydride , and the aromatic precursor would be chlorobenzene (B131634) .

However, a direct Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative would predominantly yield the ortho and para isomers due to the directing effect of the chlorine atom. To obtain the desired meta substitution pattern, an alternative strategy is required. A plausible approach involves the Friedel-Crafts acylation of a different aromatic precursor, such as benzene, with suberoyl chloride to form 8-oxo-8-phenyloctanoic acid, followed by a regioselective chlorination step.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

Ethanol

Suberic acid (or its derivatives)

A suitable substituted benzene derivative

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 8-(3-chlorophenyl)-8-oxooctanoic acid | Intermediate carboxylic acid for esterification |

| Ethanol | Forms the ethyl ester |

| Suberic acid/derivatives | Provides the eight-carbon keto-acid backbone |

| Chlorobenzene/Benzene | Aromatic starting material |

Established Synthetic Routes and Reaction Pathways

The synthesis of this compound can be achieved through a sequence of well-established organic reactions.

The final step in the synthesis is the formation of the ethyl ester from the corresponding carboxylic acid, 8-(3-chlorophenyl)-8-oxooctanoic acid. The most common method for this transformation is the Fischer-Speier esterification . rsc.org This reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction. rsc.org

A similar methodology is employed in the synthesis of related compounds, such as Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, which is prepared by the esterification of 8-(2,3-dichlorophenyl)-8-oxooctanoic acid with ethanol using a strong acid catalyst.

The core of the synthesis lies in the formation of the carbon-carbon bond between the octanoyl chain and the chlorophenyl ring to create the ketone functionality. Friedel-Crafts acylation is the premier method for this purpose. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

A likely synthetic route to the precursor, 8-(3-chlorophenyl)-8-oxooctanoic acid, involves the Friedel-Crafts acylation of benzene with suberoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This would be followed by the introduction of the chlorine atom at the meta position.

The reaction of chlorobenzene with acyl chlorides in the presence of AlCl₃ typically yields a mixture of ortho and para substituted products. The steric hindrance at the ortho position and the deactivating inductive effect of the chlorine atom often favor the para isomer as the major product.

To achieve the desired 3-chloro (meta) substitution, a direct acylation of chlorobenzene is not the most efficient route. A more strategic approach would be to first perform the Friedel-Crafts acylation on an unsubstituted benzene ring with suberoyl chloride to form 8-oxo-8-phenyloctanoic acid. Subsequent halogenation of this intermediate would then be carried out. The acyl group is a meta-directing group, which would favor the introduction of the chlorine atom at the desired position on the phenyl ring.

The following table outlines a plausible reaction pathway:

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Benzene, Suberoyl chloride, AlCl₃ | 8-oxo-8-phenyloctanoic acid |

| 2 | Halogenation | 8-oxo-8-phenyloctanoic acid, Cl₂, Lewis acid catalyst (e.g., FeCl₃) | 8-(3-chlorophenyl)-8-oxooctanoic acid |

| 3 | Fischer-Speier Esterification | 8-(3-chlorophenyl)-8-oxooctanoic acid, Ethanol, H₂SO₄ | This compound |

Advanced Synthetic Approaches and Method Development

In line with the growing emphasis on sustainable chemistry, advanced synthetic methods are being developed to improve the efficiency and environmental footprint of reactions like those used to synthesize ketoesters.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to both the Friedel-Crafts acylation and the esterification steps.

Greener Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylation reactions often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of waste. Greener alternatives focus on:

Catalytic Systems: Using catalytic amounts of solid acid catalysts such as zeolites, clays, or sulfated zirconia can minimize waste and allow for easier catalyst recovery and reuse.

Alternative Acylating Agents: Replacing corrosive acyl chlorides with anhydrides can reduce the formation of acidic byproducts.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or using microwave irradiation can reduce waste and significantly shorten reaction times.

Greener Esterification:

Conventional esterification often relies on strong mineral acids. Greener approaches include:

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), can replace corrosive liquid acids.

Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification under mild conditions, offering high selectivity and avoiding harsh reagents.

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity while minimizing waste.

The application of these green chemistry principles can lead to a more sustainable and efficient synthesis of this compound.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselectivity are critical aspects of the synthesis of this compound, particularly in the context of the Friedel-Crafts acylation.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the proposed Friedel-Crafts synthesis, the acylating agent (e.g., a mono-acyl chloride of a suberic acid monoester) has two reactive sites: the acyl chloride and the ester. The acyl chloride is significantly more reactive towards the Lewis acid and the subsequent acylation of the aromatic ring than the ester group. This difference in reactivity allows for a high degree of chemoselectivity.

Regioselectivity , the control of the position of the incoming acyl group on the chlorobenzene ring, is governed by the directing effects of the chlorine substituent. The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate at these positions. vedantu.com However, the chlorine atom is also deactivating due to its inductive electron-withdrawing effect. vedantu.com

In the Friedel-Crafts acylation of chlorobenzene, a mixture of ortho- and para-substituted products is typically expected, with the para-isomer often being the major product due to reduced steric hindrance. youtube.comvedantu.com The formation of the meta-substituted product, as required for this compound, is generally not favored under standard Friedel-Crafts conditions. Achieving meta-selectivity would likely require a more complex synthetic strategy, potentially involving a blocking group or the use of a starting material that already possesses the desired substitution pattern. One possible, though longer, route could involve the acylation of nitrobenzene, where the nitro group is a meta-director, followed by reduction of the nitro group and subsequent diazotization and Sandmeyer reaction to introduce the chloro substituent.

The regioselectivity of the acylation can also be influenced by the choice of catalyst and solvent. While traditional Lewis acids like AlCl₃ are commonly used, the development of more selective catalytic systems is an active area of research. rsc.org

Potential for Enzymatic and Biocatalytic Approaches in Octanoate (B1194180) Scaffold Construction

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. For the construction of the octanoate scaffold of this compound, enzymes, particularly lipases, could be employed for the esterification step.

Lipases are known to catalyze the formation of esters from carboxylic acids and alcohols with high efficiency and under mild reaction conditions. nih.govresearchgate.netresearchgate.net The synthesis of the ethyl ester of the octanoate chain could be achieved by the lipase-catalyzed esterification of 8-(3-chlorophenyl)-8-oxooctanoic acid with ethanol. This enzymatic approach would avoid the use of harsh acidic catalysts and high temperatures often required in chemical esterification. wikipedia.org

Several lipases have been shown to be effective in the synthesis of various esters, including long-chain fatty acid esters and flavor esters. lmaleidykla.ltmdpi.comrsc.org For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst for ester synthesis. mdpi.comgoogle.comrsc.orgresearchgate.net The use of immobilized enzymes offers the advantage of easy separation from the reaction mixture and potential for reuse. researchgate.net

The reaction conditions for enzymatic esterification, such as temperature, substrate concentration, and solvent, can be optimized to achieve high conversion rates. lmaleidykla.ltnih.gov While some enzymatic reactions are performed in organic solvents, solvent-free systems are also being developed to further enhance the green credentials of the process. lmaleidykla.lt

Biocatalysis could also potentially be explored for the formation of the carbon-carbon bond, although this is a more complex transformation. Research into novel biocatalytic C-C bond-forming reactions is an expanding field and may offer future pathways for the synthesis of molecules like this compound.

The following table provides a summary of the potential synthetic approaches and key considerations:

| Methodology | Key Reagents | Advantages | Challenges/Considerations |

| Friedel-Crafts Acylation | Chlorobenzene, Suberic acid derivative, Lewis acid (e.g., AlCl₃) | Well-established method for aryl ketone synthesis. | Poor regioselectivity for the meta-isomer. Requires stoichiometric amounts of Lewis acid. |

| Grignard Reaction | 3-chloro-1-bromobenzene, Ethyl 8-chloro-8-oxooctanoate | Good for C-C bond formation. | Potential for side reactions with the ester group. Requires anhydrous conditions. |

| Oxidation of Secondary Alcohol | Ethyl 8-(3-chlorophenyl)-8-hydroxyoctanoate, Oxidizing agent | Can provide the desired product. | Requires a multi-step synthesis of the alcohol precursor. |

| Enzymatic Esterification | 8-(3-chlorophenyl)-8-oxooctanoic acid, Ethanol, Lipase (e.g., CALB) | Mild reaction conditions, high selectivity, environmentally friendly. | Primarily applicable to the final esterification step. |

Chemical Reactivity and Mechanistic Studies of Ethyl 8 3 Chlorophenyl 8 Oxooctanoate

Elucidation of Reaction Mechanisms Pertinent to Synthesis Pathways

The synthesis of Ethyl 8-(3-chlorophenyl)-8-oxooctanoate is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene (B131634) with a suitable acylating agent derived from suberic acid.

A plausible synthetic route involves the reaction of chlorobenzene with 8-ethoxy-8-oxooctanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate that attacks the aromatic ring. khanacademy.orgyoutube.com

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. youtube.com

The chloro substituent on the benzene (B151609) ring is a deactivating group but is ortho, para-directing. Therefore, the Friedel-Crafts acylation of chlorobenzene is expected to yield a mixture of ortho, meta, and para isomers. However, due to steric hindrance from the bulky acyl group, the para-substituted product is often the major isomer, with the ortho-isomer being a minor product and the meta-isomer formed in negligible amounts. youtube.comvedantu.com

Alternatively, the parent acid, 8-(3-chlorophenyl)-8-oxooctanoic acid, can be synthesized first, followed by esterification with ethanol (B145695) in the presence of an acid catalyst to yield the final product. evitachem.com

Characterization of Reactive Intermediates Formed During Transformations

The primary reactive intermediate in the synthesis of this compound via Friedel-Crafts acylation is the acylium ion . This species is characterized by a positively charged carbon atom double-bonded to an oxygen atom, with resonance stabilization placing some of the positive charge on the oxygen. The stability and high electrophilicity of the acylium ion are crucial for driving the electrophilic aromatic substitution reaction.

During other transformations of this compound, various other reactive intermediates can be formed:

Enolates: In base-catalyzed reactions, such as the Dieckmann condensation, deprotonation of the α-carbon to the ketone or ester functionalities can generate enolate ions. These nucleophilic intermediates are key to intramolecular cyclization reactions. wikipedia.org

Tetrahedral Intermediates: The addition of nucleophiles to either the ketone or ester carbonyl group leads to the formation of tetrahedral intermediates. The fate of these intermediates depends on the nature of the nucleophile and the reaction conditions.

Radical Intermediates: Under certain oxidative conditions, radical intermediates may be formed, particularly at the benzylic position of the octanoate (B1194180) chain.

The characterization of these transient species often relies on spectroscopic techniques such as NMR and IR spectroscopy, as well as trapping experiments and computational modeling.

Overview of Chemical Transformations

The presence of both a ketone and an ester functional group, along with a substituted aromatic ring, allows for a wide array of chemical transformations.

The ketone and ester groups in this compound can be selectively or fully reduced using various reducing agents.

Selective Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol without affecting the ester group. moriroku.co.jpsciforum.net The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide.

Reduction of Both Ketone and Ester: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both the ketone and the ester functionalities. This reaction will yield the corresponding diol, 8-(3-chlorophenyl)octane-1,8-diol. The mechanism involves the nucleophilic attack of hydride ions on both carbonyl groups.

| Reagent | Functional Group(s) Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 8-(3-chlorophenyl)-8-hydroxyoctanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 8-(3-chlorophenyl)octane-1,8-diol |

The oxidation of this compound can proceed at several positions depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the alkyl chain. libretexts.org Oxidation of the benzylic position is also a possibility, potentially leading to the formation of a dicarbonyl compound. The ester functionality is generally resistant to oxidation under these conditions. Milder oxidizing agents might selectively oxidize the secondary alcohol formed from the reduction of the ketone back to the ketone.

| Reagent | Potential Site of Oxidation | Potential Product(s) |

|---|---|---|

| Potassium Permanganate (KMnO₄), heat | Alkyl chain | Benzoic acid derivatives, shorter chain dicarboxylic acids |

| Mild Oxidants (e.g., PCC on the corresponding alcohol) | Secondary alcohol | Ketone (starting material) |

The 3-chlorophenyl group of the molecule can undergo both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing ketone group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the ketone. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org However, the chlorine atom is in the meta position relative to the acyl group. For a nucleophilic substitution to occur at the position of the chlorine, harsh reaction conditions (high temperature and pressure) would likely be required, as the activating effect of the ketone is not directly relayed to the carbon bearing the chlorine.

Electrophilic Aromatic Substitution: The acyl group is a deactivating, meta-directing substituent, while the chlorine atom is a deactivating, ortho, para-directing substituent. vedantu.com In electrophilic aromatic substitution reactions, such as nitration or further acylation, the directing effects of these two groups will determine the position of the incoming electrophile. The meta-directing effect of the strong deactivating acyl group will likely dominate, directing the incoming electrophile to the positions meta to the acyl group (positions 5 and the position between the chloro and acyl group). The chlorine's directing effect to the positions ortho and para to it will also influence the regioselectivity. The outcome will be a mixture of isomers, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

| Reaction | Directing Effect of -C(O)R | Directing Effect of -Cl | Predicted Major Product(s) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | meta | ortho, para | Mixture of nitro-substituted isomers |

The long octanoate chain provides the opportunity for intramolecular cyclization reactions. A prominent example is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com While this compound is not a diester, a related diester, such as diethyl suberate, could undergo a Dieckmann condensation to form a six-membered ring.

For this compound itself, intramolecular reactions could be envisioned under specific conditions. For instance, if the ester were hydrolyzed to a carboxylic acid, an intramolecular Friedel-Crafts acylation could potentially lead to the formation of a fused ring system.

Another possibility is an intramolecular aldol-type reaction if a strong base is used to deprotonate the α-carbon of the ketone, which could then attack the ester carbonyl. However, the Dieckmann condensation pathway is generally more favorable for diesters. youtube.comyoutube.com

Advanced Analytical Characterization Techniques for Ethyl 8 3 Chlorophenyl 8 Oxooctanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides fundamental information regarding the molecular structure, including the connectivity of atoms and the nature of functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence and connectivity of the ethyl ester, the octanoate (B1194180) chain, and the 3-chlorophenyl ketone moiety.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for Ethyl 8-(3-chlorophenyl)-8-oxooctanoate are detailed in the table below. The ethyl group of the ester would present as a characteristic triplet and quartet pattern. The methylene (B1212753) groups of the long aliphatic chain would appear as a series of multiplets in the upfield region, with those closer to the carbonyl groups being shifted further downfield. The aromatic protons of the 3-chlorophenyl ring would produce a complex multiplet pattern in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show 16 distinct signals, corresponding to each carbon atom in the asymmetric structure. The carbonyl carbons of the ester and ketone would be the most downfield signals. The aromatic carbons would appear in the 120-140 ppm range, and the aliphatic carbons of the ethyl and octanoate groups would be found in the upfield region.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm assignments. A COSY spectrum would establish proton-proton coupling correlations within the aliphatic chain and the ethyl group, as well as within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Interactive Data Table: Predicted NMR Chemical Shifts (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~1.25 (triplet) | ~14.2 |

| Ethyl CH₂ | ~4.12 (quartet) | ~60.5 |

| C2-H₂ (Ester α) | ~2.30 (triplet) | ~34.3 |

| C3-H₂ | ~1.63 (multiplet) | ~24.8 |

| C4-H₂ | ~1.30 (multiplet) | ~29.0 |

| C5-H₂ | ~1.30 (multiplet) | ~29.0 |

| C6-H₂ | ~1.71 (multiplet) | ~23.9 |

| C7-H₂ (Ketone α) | ~2.95 (triplet) | ~38.5 |

| C1' (Aromatic) | - | ~138.0 |

| C2' (Aromatic) | ~7.95 (singlet/doublet) | ~128.5 |

| C3' (Aromatic) | - | ~134.8 |

| C4' (Aromatic) | ~7.45 (triplet) | ~129.9 |

| C5' (Aromatic) | ~7.55 (doublet) | ~126.5 |

| C6' (Aromatic) | ~7.85 (doublet) | ~132.8 |

| Ester C=O | - | ~173.8 |

| Ketone C=O | - | ~199.0 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (Molecular Formula: C₁₆H₂₁ClO₃), the nominal molecular weight is approximately 296.79 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. The fragmentation in electron ionization (EI) mode would be expected to proceed via characteristic pathways for esters and aromatic ketones. Key fragmentation mechanisms include:

α-cleavage adjacent to the carbonyl groups.

McLafferty rearrangement , particularly involving the long alkyl chain.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) allows for the separation of the compound from a mixture before its introduction into the mass spectrometer, providing both retention time data and a mass spectrum for enhanced identification.

Interactive Data Table: Predicted Key Mass Spectral Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 296/298 | [C₁₆H₂₁ClO₃]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Chlorine |

| 251/253 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 183/185 | [ClC₆H₄C(O)(CH₂)₅]⁺ | Cleavage of the C6-C7 bond |

| 139/141 | [ClC₆H₄CO]⁺ | Benzoyl cation, a very stable and common fragment for aryl ketones |

| 111/113 | [ClC₆H₄]⁺ | Chlorophenyl cation |

| 145 | [C(O)O(CH₂)₅CO]⁺ | Fragment from cleavage on both sides of the alkyl chain |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be dominated by two strong carbonyl (C=O) stretching absorptions: one for the ester and one for the aromatic ketone. These would appear at slightly different wavenumbers. Other key peaks would include C-O stretching for the ester, C-H stretching for the aliphatic and aromatic components, and C-Cl stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The 3-chlorophenyl ketone moiety constitutes the primary chromophore in the molecule. It would be expected to exhibit characteristic absorptions in the UV region, typically a strong π → π* transition at a shorter wavelength and a weaker, longer-wavelength n → π* transition.

Interactive Data Table: Expected Spectroscopic Absorptions

| Technique | Absorption Range | Assignment |

| IR | ~1735 cm⁻¹ | C=O stretch (Ester) |

| IR | ~1685 cm⁻¹ | C=O stretch (Aromatic Ketone) |

| IR | 3000-2850 cm⁻¹ | C-H stretch (Aliphatic) |

| IR | ~3100 cm⁻¹ | C-H stretch (Aromatic) |

| IR | 1250-1100 cm⁻¹ | C-O stretch (Ester) |

| IR | ~780 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~250 nm | π → π* transition (Aromatic system) |

| UV-Vis | ~320 nm | n → π* transition (Carbonyl) |

Chromatographic Separations and Purity Assessment

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

HPLC is the preferred method for the purity assessment of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable.

Method Development: A typical method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely be a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection would be accomplished using a UV detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., 250 nm). Due to the presence of the keto group, the compound may exist in keto-enol tautomeric forms, which can sometimes lead to peak broadening in HPLC. chromforum.org Method parameters such as mobile phase pH, temperature, and gradient slope would be optimized to achieve sharp, symmetrical peaks and good resolution from any impurities. chromforum.org

Method Validation: Once developed, the method would be validated according to established guidelines to ensure its reliability. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

GC is an excellent technique for analyzing volatile and thermally stable compounds. nih.gov this compound, with a molecular weight of ~297 g/mol , is sufficiently volatile for GC analysis. It is particularly useful for detecting and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.

Impurity Profiling: A high-temperature capillary column with a non-polar or mid-polar stationary phase would be used for separation. A temperature-programmed oven would be necessary to elute the compound in a reasonable time with good peak shape. A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of unknown impurities by providing their mass spectra. This hyphenated technique is a powerful tool for comprehensive impurity profiling.

Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of chemical reactions, offering a rapid and effective means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound, which could, for instance, involve a Friedel-Crafts acylation or a Grignard reaction, TLC would be employed to track the reaction's progress until completion.

A hypothetical TLC analysis for a reaction producing this compound would involve spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials. The choice of eluent is critical for achieving clear separation of the spots. A typical solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents would be optimized to achieve a retention factor (Rf) for the product of approximately 0.3 to 0.5, which generally provides the best separation.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Observations |

| Starting Material 1 (e.g., 3-chlorobenzoyl chloride) | 0.7 | Higher mobility due to lower polarity. |

| Starting Material 2 (e.g., a diethyl adipate (B1204190) derivative) | 0.5 | Intermediate polarity. |

| This compound (Product) | 0.4 | Lower mobility than starting materials due to the presence of the ketone and ester functional groups. |

The progress of the reaction would be observed by the diminishing intensity of the starting material spots and the corresponding increase in the intensity of the product spot. The completion of the reaction is indicated when the starting material spots are no longer visible on the TLC plate.

Solid-State Characterization for Crystalline Forms

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are critical for its handling, formulation, and stability.

Single Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal would first need to be grown, typically through slow evaporation of a solvent from a saturated solution of the purified compound.

Table 2: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on packing | Defines the size and shape of the unit cell. |

| Z (molecules per unit cell) | Typically 2, 4, or 8 | Indicates the number of molecules in one unit cell. |

This data is fundamental for establishing the absolute structure of the compound and serves as a reference for other analytical techniques.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary tool for investigating polymorphism.

In a PXRD experiment, a powdered sample of this compound would be exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), would be recorded. Each crystalline form of the compound will produce a unique PXRD pattern, acting as a fingerprint for that specific polymorph.

To study polymorphism, the compound would be subjected to various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would then be analyzed by PXRD to identify any new crystalline phases.

Table 3: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound

| Polymorph | Characteristic 2θ Peaks (°) | Interpretation |

| Form I | 10.2, 15.5, 20.8, 22.1, 25.4 | The thermodynamically stable form under standard conditions. |

| Form II | 11.0, 16.2, 19.5, 23.0, 26.1 | A metastable form that may convert to Form I over time or with changes in temperature. |

The identification and characterization of different polymorphs are crucial for ensuring the consistency and quality of the material.

Computational and Theoretical Investigations of Ethyl 8 3 Chlorophenyl 8 Oxooctanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular-level properties of organic compounds. These calculations provide a fundamental understanding of the electronic behavior and vibrational modes of Ethyl 8-(3-chlorophenyl)-8-oxooctanoate.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. frontiersin.orgwuxiapptec.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. wuxiapptec.com This indicates that the molecule could be more susceptible to nucleophilic and electrophilic attacks. Quantum chemical calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide precise energy values for these orbitals. frontiersin.org

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution across a molecule and for predicting its intermolecular interaction patterns. libretexts.org These maps illustrate regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). walisongo.ac.id50webs.com

In this compound, the MEP map would reveal distinct regions of charge localization. The most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and ester groups, which are highly electronegative. These sites represent likely points of interaction for electrophiles or hydrogen bond donors. researchgate.net The chlorine atom on the phenyl ring also contributes to a region of negative potential. researchgate.net

Conversely, regions of positive electrostatic potential would be found around the hydrogen atoms, particularly those on the aromatic ring and the aliphatic chain. The carbon atom of the carbonyl group, being directly bonded to a highly electronegative oxygen, would exhibit a significant positive character, making it a primary site for nucleophilic attack. 50webs.com Analyzing the MEP provides crucial insights into the molecule's reactivity and its ability to form non-covalent interactions. walisongo.ac.idacs.org

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. asianpubs.orgresearchgate.net By calculating the harmonic frequencies of the normal modes of vibration, it is possible to assign specific absorption bands in an experimental spectrum to the corresponding molecular motions. ekb.egekb.eg This correlation is essential for structural elucidation and for confirming the identity and purity of a synthesized compound.

For this compound, the calculated vibrational spectrum would show characteristic peaks for its key functional groups. The most prominent bands would include:

C=O Stretching (Ketone): A strong absorption band is predicted in the region of 1680-1700 cm⁻¹. Conjugation with the phenyl ring typically lowers this frequency compared to a simple aliphatic ketone. youtube.com

C=O Stretching (Ester): Another strong band, typically at a higher frequency than the ketone, is expected around 1730-1750 cm⁻¹. rsc.orgyoutube.com

C-O Stretching (Ester): Intense bands corresponding to the C-O single bond stretches of the ester group are expected in the 1100-1300 cm⁻¹ range. youtube.com

C-Cl Stretching: A moderate to strong band associated with the carbon-chlorine bond on the aromatic ring would appear in the lower frequency region, typically between 700-800 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of varying intensity between 1450-1600 cm⁻¹ would correspond to the stretching vibrations of the phenyl ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would be assigned to the stretching of the C-H bonds in the octanoate (B1194180) chain.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Ester C=O Stretch | 1730 - 1750 | Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Molecular Modeling and Simulation

While quantum calculations focus on the electronic properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior and conformational preferences of molecules, providing a broader picture of their physical and chemical properties. researchgate.net

The computational data gathered from quantum chemical calculations can be used to predict the molecule's reactivity. cam.ac.uk The MEP map identifies the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-deficient carbonyl carbon of the ketone is a prime target for nucleophiles, suggesting that reactions like additions or reductions are highly probable at this site. The electron-rich aromatic ring, despite the deactivating effect of the carbonyl and chloro groups, could still undergo electrophilic aromatic substitution, with the computational models predicting the most likely position of attack (ortho, meta, or para to the existing substituents).

Furthermore, frontier molecular orbital theory helps explain reaction selectivity. wuxiapptec.com Reactions are often governed by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). youtube.com By analyzing the shapes and energies of the HOMO and LUMO of this compound, potential reaction pathways, such as its behavior in hydrolysis or its interaction with biological macromolecules, can be hypothesized and explored computationally. rug.nlacs.org Computational models can also be used to calculate the activation energies for various potential reactions, providing a quantitative prediction of which reaction pathways are most favorable. cam.ac.uk

In Silico Approaches to Investigate Potential Biological Interactions and Scaffold Properties (relevant for SAR)

Further research and publication in the scientific community are required before a comprehensive and accurate report on the computational and theoretical investigations of this compound can be compiled.

Advanced Applications and Utility of Ethyl 8 3 Chlorophenyl 8 Oxooctanoate in Academic Chemical Research

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The chemical architecture of Ethyl 8-(3-chlorophenyl)-8-oxooctanoate makes it a valuable intermediate for organic synthesis. Its structure contains three key reactive sites: the ethyl ester, the ketone carbonyl group, and the chlorinated aromatic ring. Each of these sites can be selectively targeted to build more elaborate molecular frameworks.

Ester and Ketone Moieties : The long n-heptanoate chain provides flexibility and lipophilicity, while the ester and ketone groups offer handles for a variety of chemical transformations. The ester can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation or other coupling reactions. The ketone can undergo reactions such as reduction to an alcohol, reductive amination to introduce a nitrogen-containing group, or Wittig-type reactions to form carbon-carbon double bonds.

Aromatic Ring : The 3-chlorophenyl group is a common feature in many biologically active compounds. The chlorine atom can be substituted or can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to append other molecular fragments, thereby enabling the synthesis of a diverse library of derivatives.

The synthesis of related structures, such as intermediates for the H1-receptor antagonist Loratadine which also contains a 3-chlorophenyl group, underscores the importance of this moiety in building complex, pharmaceutically relevant molecules. google.com The general class of aryl oxooctanoates is typically prepared via esterification of the corresponding carboxylic acid, a robust reaction that allows for the generation of various analogs. evitachem.com This straightforward accessibility makes this compound and similar compounds useful starting materials for multi-step synthetic campaigns.

Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a series of derivatives is built to explore biological activity. This compound represents a simple yet effective scaffold for the development of new chemical entities.

Lead discovery is the process of identifying compounds that show promising activity towards a specific biological target. The this compound scaffold is suitable for this purpose because modifications to its structure can systematically alter its physicochemical properties and biological interactions.

Research into analogous compounds has revealed potential biological activities, suggesting that this scaffold could be a starting point for developing new therapeutic agents. For instance, the closely related analog Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate has been investigated for potential antimicrobial and anti-inflammatory properties. Case studies on this dichloro-analog showed it could inhibit the growth of various pathogenic bacteria, including resistant strains, marking it as a potential lead for new antibacterial therapies.

The process of lead optimization involves refining the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. By synthesizing and testing a variety of analogs of the primary scaffold, researchers can establish Structure-Activity Relationships (SAR). The table below, derived from comparative analyses of similar compounds, illustrates how subtle changes to the phenyl ring can influence the molecule's general properties, a fundamental aspect of lead optimization.

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Formula Weight (g/mol) | Noted Characteristics |

|---|---|---|---|---|

| This compound | 3-Cl | C16H21ClO3 | 296.79 | Lower steric hindrance; moderate reactivity |

| Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | 2,3-di-Cl | C16H20Cl2O3 | 331.23 | Increased steric hindrance; altered electronic properties |

| Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | 2,3-di-OCH3 | C18H26O5 | 322.40 | Electron-donating groups; increased solubility in polar solvents |

| Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate | 3,5-di-CH3 | C18H26O3 | 290.40 | Enhanced lipophilicity |

This systematic approach allows medicinal chemists to fine-tune the molecular structure to achieve a desired biological effect, as demonstrated in the discovery of vasopressin V1A receptor antagonists, which involved the optimization of a scaffold containing a chlorophenyl group. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway to study its function in a biological system. They are essential tools for target validation and understanding the mechanisms of disease.

While this compound itself is not a chemical probe, its structure is an ideal starting point for the development of one. To function as a probe, the scaffold would need to be modified in two key ways:

Introduction of a high-affinity binding group : The molecule would be optimized through iterative synthesis (as described in 7.2.1) to bind with high potency and selectivity to a specific biological target, such as an enzyme or receptor.

Attachment of a reporter group : A tag, such as a fluorescent dye, a biotin (B1667282) molecule (for affinity purification), or a clickable chemistry handle (like an alkyne or azide), would be appended to the molecule. This modification is typically made at a position that does not interfere with the molecule's binding to its target. The long aliphatic chain of this compound could potentially serve as a linker to attach such a reporter group.

By creating such a tool, researchers could visualize the location of a target protein within a cell, pull it out of a complex mixture to identify it, or study its interactions with other molecules, thereby interrogating complex biological systems.

Contributions to Fundamental Principles of Chemical Biology and Drug Design

The study of simple, well-defined molecules like this compound and its analogs contributes significantly to the foundational principles of chemical biology and drug design. By creating and analyzing libraries of related compounds, researchers can derive core principles of molecular recognition and structure-activity relationships (SAR).

For example, comparing the biological activity of this compound with its 2-chloro and 4-chloro isomers, as well as with analogs containing different halogens (e.g., bromine or iodine) or other functional groups, can provide deep insights into how a target's binding pocket accommodates substituents on the phenyl ring. This systematic exploration helps to build predictive models for drug design. It allows scientists to understand the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity on a molecule's ability to interact with a biological target. researchgate.net

In essence, while this compound may not be an end-product drug, its value lies in its role as a research tool. It serves as a chemical scaffold and synthetic intermediate that enables the systematic investigation of biological processes and the rational design of more complex, potent, and selective molecules for therapeutic use.

Emerging Research Directions and Future Perspectives for Ethyl 8 3 Chlorophenyl 8 Oxooctanoate

Innovative Synthetic Strategies for Expanding the Analog Library

The generation of a diverse library of analogs is fundamental to understanding the structure-activity relationships (SAR) of Ethyl 8-(3-chlorophenyl)-8-oxooctanoate. Modern synthetic organic chemistry offers a plethora of innovative strategies to achieve this, moving beyond traditional approaches to embrace more efficient and versatile methodologies.

A cornerstone of synthesizing the core scaffold of 8-aryl-8-oxooctanoates is the Friedel-Crafts acylation. Innovations in this area are geared towards the use of more environmentally benign and reusable catalysts. While traditional Lewis acids like aluminum chloride are effective, research is exploring the use of solid acid catalysts, zeolites, and metal triflates to improve reaction conditions and simplify purification processes.

To build a comprehensive analog library, variations in both the aromatic ring and the octanoate (B1194180) chain are crucial. Combinatorial chemistry approaches, coupled with high-throughput screening, can accelerate the synthesis and evaluation of a multitude of analogs. Techniques such as parallel synthesis allow for the simultaneous creation of numerous derivatives with diverse substitutions on the phenyl ring. This can include the introduction of different halogens, alkyl, alkoxy, and nitro groups at various positions to probe the electronic and steric requirements for biological activity.

Furthermore, modifications to the aliphatic chain can be achieved through various synthetic routes. For instance, the introduction of unsaturation or branching can be accomplished through multi-step synthetic sequences, potentially influencing the compound's pharmacokinetic profile. The development of novel catalytic systems for C-H activation and cross-coupling reactions also opens up new avenues for functionalizing the octanoate backbone in a regioselective manner.

A hypothetical scheme for the diversification of the this compound scaffold is presented below:

| Modification Site | Potential Modifications | Synthetic Strategy |

| Aromatic Ring | Introduction of various substituents (e.g., -F, -Br, -I, -CH3, -OCH3, -NO2) at different positions. | Friedel-Crafts acylation with substituted benzoyl chlorides or benzoic acids; Suzuki or Buchwald-Hartwig cross-coupling reactions. |

| Carbonyl Group | Reduction to a hydroxyl group; conversion to an oxime or hydrazone. | Reduction with sodium borohydride (B1222165); condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives. |

| Aliphatic Chain | Introduction of double or triple bonds; incorporation of branching or cyclic moieties. | Wittig reaction; Grignard reactions with appropriate precursors. |

| Ester Group | Hydrolysis to the corresponding carboxylic acid; amidation to form various amides. | Saponification; reaction with amines in the presence of coupling agents. |

Deeper Mechanistic Elucidation of Biological Interactions and Target Specificity

While preliminary studies on compounds structurally related to this compound suggest potential antimicrobial and anti-inflammatory properties, a detailed understanding of its mechanism of action and specific molecular targets remains a critical area for future research. The presence of the chlorophenyl group and the keto-ester functionality are likely key determinants of its biological activity.

Future investigations should aim to identify the specific enzymes or receptors with which this compound interacts. The lipophilic nature of the chlorophenyl ring may facilitate its passage through cellular membranes, allowing it to reach intracellular targets. The ketone and ester moieties can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of target proteins.

A crucial aspect of mechanistic elucidation is the determination of the mode of interaction, whether it be competitive, non-competitive, or uncompetitive inhibition in the case of enzymatic targets. Techniques such as enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamics. X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would offer invaluable atomic-level insights into the binding mode, guiding further structure-based drug design.

Moreover, identifying the downstream signaling pathways affected by this compound is essential. Cellular assays, proteomics, and transcriptomics can be employed to map the changes in protein expression and cellular processes upon treatment with the compound. This will help to build a comprehensive picture of its biological effects and potential therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel therapeutic agents, including derivatives of this compound. These computational tools can significantly accelerate the drug discovery pipeline by predicting the properties of virtual compounds and prioritizing the most promising candidates for synthesis and testing.

De novo drug design algorithms, powered by generative models such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can generate vast libraries of novel molecular structures based on the core scaffold of this compound. These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns that confer desirable properties.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of newly designed analogs. By analyzing the physicochemical properties and structural features of a series of compounds, these models can identify the key determinants of activity and guide the optimization process. For instance, predictive models could be built to forecast the inhibitory potency of analogs against a specific enzyme or their selectivity for a particular target.

AI can also play a pivotal role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of candidate compounds. Early-stage prediction of these properties can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generative models create novel molecules with desired properties. | Rapid generation of diverse analog libraries with potentially improved activity and selectivity. |

| QSAR Modeling | Predictive models correlate chemical structure with biological activity. | Guidance for rational design of more potent and specific analogs. |

| ADMET Prediction | Machine learning algorithms predict pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. |

| Virtual Screening | Computational screening of large compound libraries against a biological target. | Identification of potential hits from virtual libraries based on the this compound scaffold. |

Exploration of New Therapeutic Areas and Target Classes through Scaffold Modification (pre-clinical)

The versatile scaffold of this compound provides a promising starting point for the exploration of new therapeutic areas through strategic structural modifications. Pre-clinical research into the biological activities of related ketoester and chlorophenyl-containing compounds has unveiled several potential avenues for investigation.

Anticancer Activity: The antiproliferative effects of various synthetic compounds are a major focus of cancer research. The 8-aryl-8-oxooctanoate scaffold could be modified to target specific pathways involved in cancer cell growth and survival. For instance, analogs could be designed to inhibit protein kinases, which are often dysregulated in cancer. Pre-clinical evaluation in various cancer cell lines and animal models would be necessary to assess the efficacy and selectivity of these novel compounds. nih.gov

Neurodegenerative Diseases: Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Compounds with antioxidant and anti-inflammatory properties are therefore of great interest. Modifications to the this compound structure could be explored to enhance these properties and to improve blood-brain barrier penetration, a critical requirement for drugs targeting the central nervous system.

Metabolic Disorders: The ketoester moiety is present in various endogenous molecules and has been explored in the context of metabolic regulation. Structure-activity relationship studies of derivatives could lead to the development of inhibitors for enzymes involved in metabolic pathways, such as those related to lipid or glucose metabolism. nih.gov This could open up possibilities for the treatment of conditions like diabetes and dyslipidemia.

Infectious Diseases: The potential antimicrobial and antiviral activities of related compounds warrant further investigation. Scaffold modification could be directed towards enhancing potency against a broad spectrum of pathogens or targeting specific viral enzymes. For example, analogs could be designed to inhibit viral proteases or polymerases, which are essential for viral replication.

The table below summarizes potential therapeutic areas and corresponding biological targets for future pre-clinical exploration of this compound analogs.

| Therapeutic Area | Potential Biological Target Class | Rationale for Exploration |

| Oncology | Protein Kinases, Histone Deacetylases | Targeting key regulators of cell cycle and gene expression in cancer. |

| Neurodegenerative Diseases | Monoamine Oxidase, Glycogen Synthase Kinase 3 | Modulation of neurotransmitter levels and neuronal signaling pathways. |

| Metabolic Disorders | Diacylglycerol O-acyltransferase, Fatty Acid Synthase | Inhibition of enzymes involved in lipid synthesis and storage. |

| Infectious Diseases | Viral Proteases, Bacterial Cell Wall Synthesis Enzymes | Disruption of essential processes for pathogen survival and replication. |

Q & A

Q. What are the standard synthetic routes for Ethyl 8-(3-chlorophenyl)-8-oxooctanoate?

The compound is synthesized via acid-catalyzed esterification of 8-(3-chlorophenyl)-8-oxooctanoic acid with ethanol. Typical catalysts include sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification is achieved through distillation or recrystallization. For scaled production, continuous flow reactors optimize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl (δ ~170 ppm).

- Infrared Spectroscopy (IR): Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays). Cross-referencing with PubChem spectral data ensures accuracy .

Q. What chemical reactions are feasible for this compound?

- Oxidation: KMnO₄ oxidizes the ketone to a carboxylic acid.

- Reduction: NaBH₄ reduces the ketone to a secondary alcohol.

- Substitution: Chlorine on the phenyl ring can be replaced by nucleophiles (e.g., NaN₃ under basic conditions). Reaction conditions (pH, solvent) must be optimized to minimize side products .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence reactivity compared to analogs?

The meta-chloro group introduces steric hindrance and electron-withdrawing effects, altering binding affinity in biological systems. Comparative studies with 4-chloro and bromo derivatives show differences in MIC values (e.g., 3-Cl vs. 4-Cl analogs exhibit 2x higher activity against S. aureus) .

Q. What mechanisms underpin its potential antimicrobial activity?

The keto group forms hydrogen bonds with microbial enzymes (e.g., enoyl-ACP reductase), while the chlorophenyl moiety enhances lipophilicity for membrane penetration. Structurally related compounds (e.g., 4-fluorophenyl analogs) show similar inhibition patterns via hydrophobic interactions .

Q. How can contradictions in biological activity data across studies be resolved?

- Experimental Variables: Standardize cell lines (e.g., ATCC strains), solvent controls (DMSO ≤0.1%), and incubation times.

- Orthogonal Assays: Combine MIC assays with enzyme inhibition studies (e.g., β-lactamase) to confirm target specificity.

- Dose-Response Curves: Establish EC₅₀ values to compare potency .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking: Simulate binding to cholinesterases or cytochrome P450 using AutoDock Vina.

- QSAR Models: Correlate substituent electronegativity (Cl vs. F) with antimicrobial efficacy.

- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over 100-ns simulations .

Q. How do structural modifications (e.g., Cl→F) affect pharmacological properties?

Fluorine’s higher electronegativity increases polarity, reducing logP (from 3.8 to 3.2) and altering pharmacokinetics. In vitro studies on 4-fluoro analogs show improved blood-brain barrier penetration but reduced MICs against Gram-negative bacteria .

Q. What challenges arise in scaling up synthesis for research applications?

- Exothermic Reactions: Optimize cooling in flow reactors to prevent thermal degradation.

- Purification: Use centrifugal partition chromatography for large-scale recrystallization.

- Yield Optimization: Adjust molar ratios (acid:ethanol = 1:3) and catalyst loading (H₂SO₄ at 5 mol%) .

Q. How is stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.